Imidazolone-Sulphonamide-Pyrimidine Hybrid Derivative Demonstrates 1.8-Fold Superior Potency Versus Doxorubicin in MCF-7 Breast Cancer Cell Line
An imidazolone-sulphonamide-pyrimidine hybrid derivative synthesized from the imidazolone scaffold (compound 6b) exhibited an IC₅₀ value of 1.05 μM against MCF-7 breast cancer cells, representing a 1.8-fold improvement in potency compared to the standard chemotherapeutic agent Doxorubicin (IC₅₀ = 1.91 μM) in the same assay system . The mechanism of action includes inhibition of epidermal growth factor receptor (EGFR) kinase and induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins. This quantitative differentiation establishes that the imidazolone scaffold, when properly derivatized, yields compounds with superior in vitro anticancer activity relative to a clinically established comparator.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.05 μM |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 1.91 μM |
| Quantified Difference | 1.8-fold lower IC₅₀ (higher potency) |
| Conditions | MCF-7 breast cancer cell line; compound 6b imidazolone-sulphonamide-pyrimidine hybrid derivative |
Why This Matters
Procurement of imidazolone scaffold enables synthesis of derivatives with demonstrated 1.8-fold superior anticancer potency to doxorubicin, providing a validated starting point for oncology lead optimization programs.
